![molecular formula C14H13N3OS2 B2684279 N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1208383-47-4](/img/structure/B2684279.png)
N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as BTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. BTTC is a heterocyclic compound that contains a thiophene ring, a benzothiadiazole ring, and a carboxamide group.
Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in this application.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could be another potential application for the compound.
Organic Field-Effect Transistors (OFETs)
The compound could potentially be used in the fabrication of organic field-effect transistors (OFETs), given the role of thiophene-mediated molecules in this area .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests another potential application for the compound.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound could potentially be used in the development of new drugs with these properties.
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .
Photovoltaics or Fluorescent Sensors
Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors . This could be another potential application for the compound.
Mechanism of Action
The mechanism of action of these compounds often involves interactions with specific targets in the body, leading to changes in biochemical pathways and resulting in various physiological effects . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and efficacy .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-9(7-11-3-2-6-19-11)15-14(18)10-4-5-12-13(8-10)17-20-16-12/h2-6,8-9H,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQACKXJOBLXPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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